molecular formula C20H18N2O4S B2726040 Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate CAS No. 313469-62-4

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2726040
CAS No.: 313469-62-4
M. Wt: 382.43
InChI Key: ZLRRGZIPKRPHHY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a phenyl group, and an ethyl ester functional group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Acylation: The phenoxyacetamido group is introduced via an acylation reaction using phenoxyacetic acid and an appropriate acylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate involves its interaction with biological targets, leading to antimicrobial and antiproliferative effects. The compound likely inhibits key enzymes or disrupts cellular processes in microorganisms, thereby exerting its biological effects. Specific molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Ethyl 2-(2-phenoxyacetamido)-4-phenylthiazole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-25-19(24)18-17(14-9-5-3-6-10-14)22-20(27-18)21-16(23)13-26-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRRGZIPKRPHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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